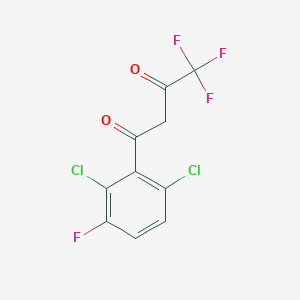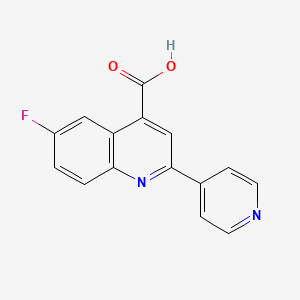
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It has been used in the synthesis of metal complexes under hydrothermal conditions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been used as a ligand to synthesize metal complexes . The synthesis process typically involves hydrothermal conditions .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has been determined in several studies . It is characterized by the presence of a quinoline ring, a pyridine ring, and a carboxylic acid group .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of metal complexes . The reaction typically involves the coordination of the ligand to the metal ions under hydrothermal conditions .
Physical And Chemical Properties Analysis
“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has a molecular weight of 267.23 g/mol . It has a topological polar surface area of 65.9 Ų and a complexity of 360 . It has no hydrogen bond donors and five hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid, focusing on six unique fields:
Antimicrobial Agents
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has shown potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains.
Anticancer Research
The compound’s structure allows it to interact with various cellular targets involved in cancer progression. Studies have indicated that derivatives of quinoline carboxylic acids can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This makes it a valuable scaffold for designing new anticancer drugs.
Anti-inflammatory Agents
Research has shown that quinoline derivatives can exhibit significant anti-inflammatory properties. 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid could potentially inhibit key enzymes and cytokines involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
Antiviral Applications
The compound’s ability to interfere with viral replication processes has been explored in antiviral research. Quinoline derivatives have been studied for their efficacy against viruses such as HIV, hepatitis C, and influenza . This compound could serve as a lead molecule for developing new antiviral therapies.
Photodynamic Therapy
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications .
Fluorescent Probes
The unique structural properties of this compound allow it to be used as a fluorescent probe in biological imaging. Its fluorescence can be utilized to track and study various biological processes at the cellular level, aiding in the visualization of cellular components and dynamics .
Material Science
In material science, 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as organic electronics and photonics.
Zukünftige Richtungen
The future research directions for “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve a more detailed investigation of its mechanism of action and its physical and chemical properties .
Eigenschaften
IUPAC Name |
6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJPGMCQPRKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

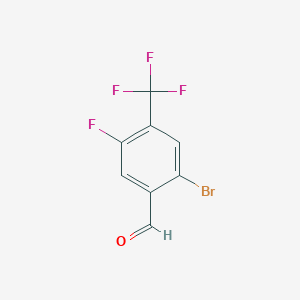

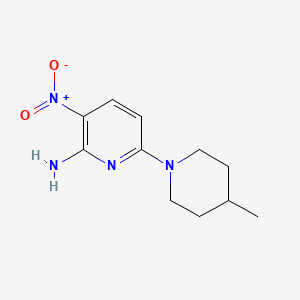
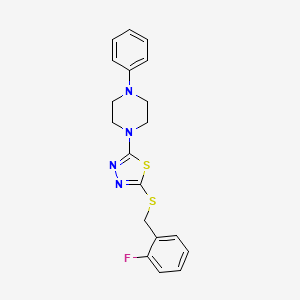
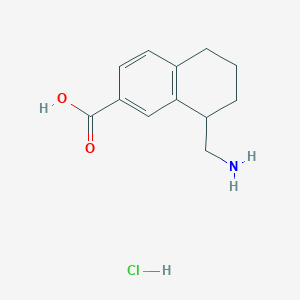
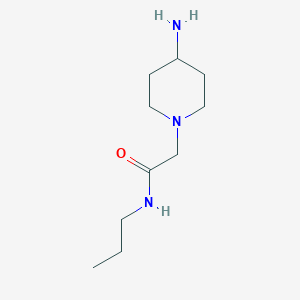
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
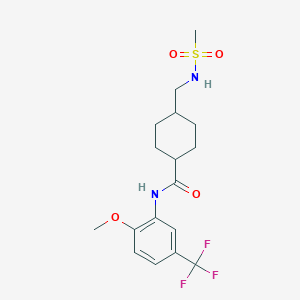
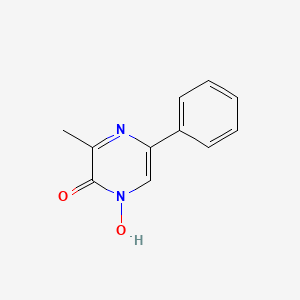
![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)
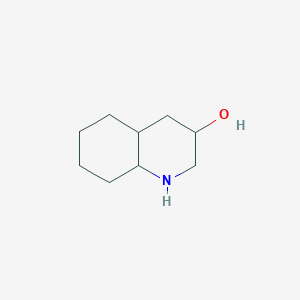
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2442924.png)
